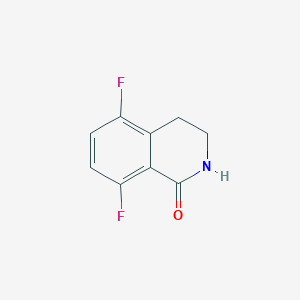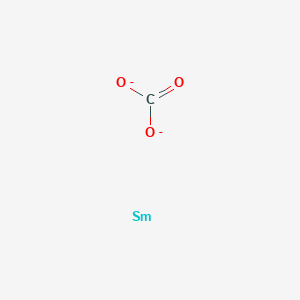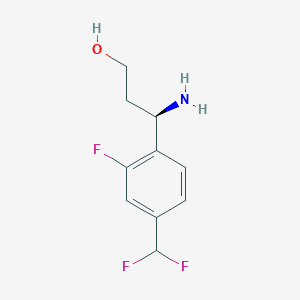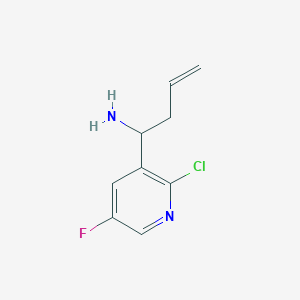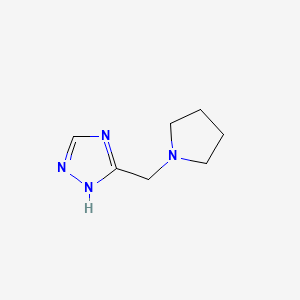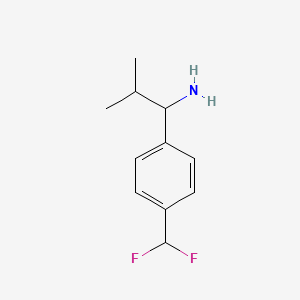
1-(4-(Difluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Difluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents, such as 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole, in the presence of nickel catalysts . The reaction conditions often include the use of aryl zinc reagents and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Difluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenyl oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-(Difluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Difluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(Trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride
- 1-(4-(Fluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride
- 1-(4-(Chloromethyl)phenyl)-2-methylpropan-1-amine hydrochloride
Uniqueness
1-(4-(Difluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H15F2N |
|---|---|
Peso molecular |
199.24 g/mol |
Nombre IUPAC |
1-[4-(difluoromethyl)phenyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-7(2)10(14)8-3-5-9(6-4-8)11(12)13/h3-7,10-11H,14H2,1-2H3 |
Clave InChI |
QLDFNIGLDQUCDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=C(C=C1)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






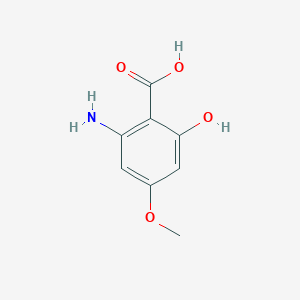
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)

![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)

